Manidipine dihydrochloride is a calcium channel blocker primarily used in the treatment of hypertension and other cardiovascular conditions. This compound is a dihydropyridine derivative that functions by inhibiting calcium influx into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure. The compound is classified under the category of antihypertensive agents, specifically as a dihydropyridine calcium antagonist.
Manidipine dihydrochloride was initially developed by Takeda Chemical Industries and has been subject to various studies focusing on its synthesis, biological activity, and potential applications beyond its primary use in hypertension management. The compound's efficacy and safety profile have been established through numerous clinical trials.
The synthesis of manidipine dihydrochloride involves several steps. An improved method for synthesizing this compound has been documented, emphasizing efficiency and purity. The synthesis typically follows these steps:
The improved method reduces the need for high-vacuum rectification and column chromatography, achieving high purity (greater than 99% HPLC purity) and controlling impurities effectively (maximum single impurity less than 0.1%) .
Manidipine dihydrochloride has a complex molecular structure characterized by its dihydropyridine core. Its chemical formula is CHClNO, and it has a molecular weight of approximately 432.34 g/mol.
Manidipine dihydrochloride can undergo various chemical reactions typical of calcium channel blockers:
The primary mechanism of action of manidipine dihydrochloride involves the inhibition of voltage-gated calcium channels in vascular smooth muscle cells. By blocking these channels:
Relevant analyses indicate that manidipine dihydrochloride retains its structural integrity under normal storage conditions but requires careful handling to maintain its efficacy .
Beyond its primary use as an antihypertensive medication, recent research has explored additional applications for manidipine dihydrochloride:
Manidipine dihydrochloride is a complex dihydropyridine derivative with the systematic name 3-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride. Its molecular formula is C35H38N4O6 · 2HCl, corresponding to a molecular weight of 683.63 g/mol (monoisotopic mass: 682.2325 Da) [3] [9]. The compound features three distinct pharmacophores:
The C3 ester side chain contains a diphenylmethylpiperazine moiety connected via a 2-aminoethyl linker, which is protonated under physiological conditions. The hydrochloride salts form crystalline solids with a melting point range of 170-183°C, as confirmed by differential scanning calorimetry studies [10]. X-ray crystallographic analysis reveals extensive hydrogen bonding between the protonated piperazine nitrogens and chloride ions, contributing to the compound's stability in the solid state [6].
Table 1: Structural Features of Manidipine Dihydrochloride
Structural Element | Description |
---|---|
Core Structure | 1,4-Dihydropyridine ring |
C4 Substituent | 3-Nitrophenyl group |
C3 Ester | 2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl ester |
C5 Ester | Methyl ester |
Stereogenic Centers | C4 of dihydropyridine ring |
Solid Form | Crystalline dihydrochloride salt |
Hydrogen Bonding | Extensive network involving piperazine N–H⁺ and Cl⁻ ions |
Manidipine possesses a single chiral center at the C4 position of the dihydropyridine ring, resulting in two enantiomers: (S)-(+)-manidipine and (R)-(−)-manidipine. The absolute configuration was unambiguously determined through X-ray crystallographic analysis of an intermediate derivative [(+)-7] obtained from the (−)-6 enantiomer of a monocarboxylic acid precursor [1]. This stereochemical assignment is crucial because the pharmacological activity resides predominantly in the (S)-(+)-enantiomer.
Biological evaluations demonstrate significant stereoselectivity in both binding affinity and functional activity:
This stereoselectivity arises from differential interactions with the DHP binding site in the α1-subunit of L-type calcium channels, particularly within the transmembrane segment IIIS6 and IVS6 regions. The spatial orientation of the 3-nitrobenzene moiety relative to the dihydropyridine ring determines the strength of interaction with phenylalanine and tyrosine residues in the channel pore [5].
Table 2: Comparative Properties of Manidipine Enantiomers
Property | (S)-(+)-Manidipine | (R)-(−)-Manidipine |
---|---|---|
Absolute Configuration | S at C4 | R at C4 |
Antihypertensive Activity | 30-fold more potent | Lower potency |
[³H]Nitrendipine Binding | 80-fold higher affinity | Reduced affinity |
Synthesis Precursor | (−)-6 monocarboxylic acid | (+)-6 monocarboxylic acid |
Crystal Structure | Determined via derivative (+)-7 | Not determined |
The synthesis of manidipine dihydrochloride follows a convergent route involving three key intermediates [2] [7] [8]:
2-(4-Benzhydrylpiperazin-1-yl)ethanol (3): Prepared through nucleophilic substitution between benzhydryl bromide and N-(2-hydroxyethyl)piperazine. Optimized conditions use acetonitrile as solvent with potassium carbonate base at 60-65°C for 8-12 hours, achieving yields >85%
2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate (5): Formed via acylation of intermediate 3 with diketene in toluene at 0-5°C. This exothermic reaction requires careful temperature control to minimize diacylation byproducts
Hantzsch-type condensation: The final step involves reacting intermediate 5 with 3-nitrobenzaldehyde (6) and methyl 3-aminocrotonate (7) in refluxing ethanol or isopropanol. Catalysis with 4-dimethylaminopyridine (DMAP, 0.1-0.5 mol%) significantly enhances reaction rate and yield [8]
Critical process optimizations address key challenges:
The overall yield for optimized 5-step synthesis ranges from 42-48%, significantly higher than earlier routes (28-32%) that required chromatographic purification [8].
Industrial production of manidipine dihydrochloride faces three primary challenges that have driven process innovations:
Polymorphic control: Manidipine dihydrochloride exists in multiple crystalline forms with differing solubility profiles. Patent CN102875451A addresses this by specifying crystallization from mixed solvents (methanol/ethyl acetate 1:3 v/v) under controlled cooling rates (0.5°C/min) to consistently produce the thermodynamically stable Form I [2]
Impurity profiling and removal: Key impurities include:
Continuous manufacturing innovations include:
These advancements have increased production capacity to metric ton scale while maintaining >99.5% chemical purity and >99.9% enantiomeric excess for the final active pharmaceutical ingredient (API).
Table 3: Industrial Synthesis Challenges and Solutions
Challenge | Traditional Approach | Innovative Solution |
---|---|---|
Polymorph Control | Multiple recrystallizations | Controlled cooling crystallization |
Impurity Removal | Column chromatography | Reactive crystallization |
Solvent Consumption | Dichloromethane (high volume) | Ethyl acetate/IPA with recycling loops |
Reaction Time | 14-16 hours (batch) | Flow chemistry (45 minutes) |
Quality Control | Offline HPLC | In-line Raman spectroscopy |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1